molecular formula C14H18N4O B11854364 (4-Aminopiperidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone

(4-Aminopiperidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone

Cat. No.: B11854364
M. Wt: 258.32 g/mol
InChI Key: VQTIPQQPUIYYGW-UHFFFAOYSA-N
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Description

(4-Aminopiperidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone is a compound that features a piperidine ring substituted with an amino group and an indazole ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminopiperidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone typically involves the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazines and ketones.

    Substitution Reactions: The methyl group is introduced to the indazole ring through alkylation reactions.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.

    Coupling Reactions: The final step involves coupling the piperidine and indazole rings through amide bond formation, typically using reagents like carbodiimides.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Aminopiperidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the indazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives, such as alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

(4-Aminopiperidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (4-Aminopiperidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Indazole Derivatives: Compounds with similar indazole structures, such as indazole-3-carboxylic acid.

    Piperidine Derivatives: Compounds with similar piperidine structures, such as piperidine-4-carboxylic acid.

Uniqueness

(4-Aminopiperidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone is unique due to its specific combination of the piperidine and indazole rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C14H18N4O

Molecular Weight

258.32 g/mol

IUPAC Name

(4-aminopiperidin-1-yl)-(1-methylindazol-3-yl)methanone

InChI

InChI=1S/C14H18N4O/c1-17-12-5-3-2-4-11(12)13(16-17)14(19)18-8-6-10(15)7-9-18/h2-5,10H,6-9,15H2,1H3

InChI Key

VQTIPQQPUIYYGW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)N3CCC(CC3)N

Origin of Product

United States

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